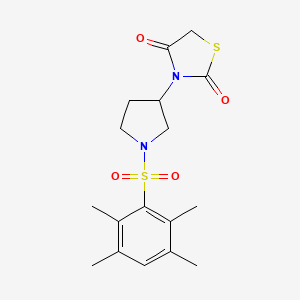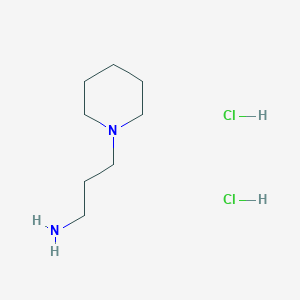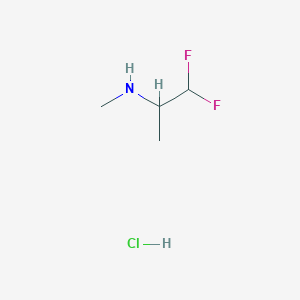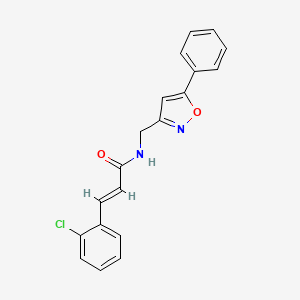![molecular formula C18H19N3O2 B2354900 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide CAS No. 339009-33-5](/img/structure/B2354900.png)
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is known for its applications in synthetic chemistry, particularly in the synthesis of heterocyclic compounds, and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal (DMFDMA) with malonamide derivatives. The reaction is usually carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as hydrazine, hydroxylamine, and phenylhydrazine to form derivatives like pyrazole, isoxazole, and 1-phenyl-1H-pyrazole.
Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Hydrazine: Used for the formation of pyrazole derivatives.
Hydroxylamine: Used for the synthesis of isoxazole derivatives.
Phenylhydrazine: Utilized in the formation of 1-phenyl-1H-pyrazole.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Aplicaciones Científicas De Investigación
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide has several scientific research applications:
Biology and Medicine: The compound and its derivatives have shown potential antibacterial, antifungal, and antioxidant activities. These properties make it a candidate for further research in drug development.
Industry: The compound’s ability to form various derivatives makes it useful in the production of materials with specific chemical properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide is not fully elucidated. its biological activities are likely due to its ability to interact with cellular targets and disrupt essential biological processes. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of active intermediates that can exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide dimethyl acetal (DMFDMA): A precursor used in the synthesis of 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide.
2-(dimethylamino)ethylamine: Another compound with a similar dimethylamino functional group.
Uniqueness
This compound is unique due to its specific structure, which allows it to form a wide range of heterocyclic derivatives. This versatility makes it valuable in synthetic chemistry and potential pharmaceutical applications.
Propiedades
IUPAC Name |
2-(dimethylaminomethylidene)-N,N'-diphenylpropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)13-16(17(22)19-14-9-5-3-6-10-14)18(23)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZNXAWOLXLJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2354820.png)
![2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)

![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)

